molecular formula C11H20N2O B12087871 1-{2,7-Diazaspiro[3.5]nonan-7-yl}-2-methylpropan-1-one

1-{2,7-Diazaspiro[3.5]nonan-7-yl}-2-methylpropan-1-one

Cat. No.: B12087871
M. Wt: 196.29 g/mol
InChI Key: GUTMUZATCDDLKJ-UHFFFAOYSA-N
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Description

1-{2,7-Diazaspiro[3.5]nonan-7-yl}-2-methylpropan-1-one is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a spirocyclic framework, which is known for its rigidity and stability, making it a valuable scaffold in medicinal chemistry and drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{2,7-Diazaspiro[35]nonan-7-yl}-2-methylpropan-1-one typically involves the formation of the spirocyclic core followed by functionalization at specific positions One common method includes the cyclization of a suitable precursor under acidic or basic conditions to form the spirocyclic structure

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-{2,7-Diazaspiro[3.5]nonan-7-yl}-2-methylpropan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the spirocyclic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents such as dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions include ketones, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-{2,7-Diazaspiro[3.5]nonan-7-yl}-2-methylpropan-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential as a drug candidate due to its stability and ability to interact with biological targets.

    Industry: Utilized in the development of new materials, including polymers and advanced composites.

Mechanism of Action

The mechanism of action of 1-{2,7-Diazaspiro[3.5]nonan-7-yl}-2-methylpropan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for a unique binding mode, which can modulate the activity of the target protein. This modulation can lead to various biological effects, including inhibition or activation of enzymatic activity, alteration of signal transduction pathways, and changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1-{2,7-Diazaspiro[3.5]nonan-2-yl}ethan-1-one: Shares a similar spirocyclic core but differs in the functional groups attached, leading to different chemical and biological properties.

    2,7-Diazaspiro[3.5]nonane-7-acetic Acid: Another spirocyclic compound with different substituents, used in protein degradation studies.

Uniqueness

1-{2,7-Diazaspiro[3.5]nonan-7-yl}-2-methylpropan-1-one is unique due to its specific functionalization, which imparts distinct chemical reactivity and biological activity. Its stability and rigidity make it a valuable scaffold in drug design, offering advantages over other spirocyclic compounds in terms of binding affinity and selectivity.

Properties

Molecular Formula

C11H20N2O

Molecular Weight

196.29 g/mol

IUPAC Name

1-(2,7-diazaspiro[3.5]nonan-7-yl)-2-methylpropan-1-one

InChI

InChI=1S/C11H20N2O/c1-9(2)10(14)13-5-3-11(4-6-13)7-12-8-11/h9,12H,3-8H2,1-2H3

InChI Key

GUTMUZATCDDLKJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)N1CCC2(CC1)CNC2

Origin of Product

United States

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